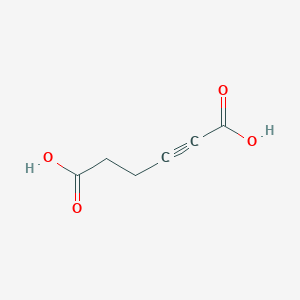

Hex-2-ynedioic acid

Description

Properties

CAS No. |

3402-59-3 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

hex-2-ynedioic acid |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1,3H2,(H,7,8)(H,9,10) |

InChI Key |

KKLGDUSGQMHBPB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C#CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of (E)-Hex-2-enedioic Acid

Disclaimer: Initial searches for "Hex-2-ynedioic acid" did not yield any publicly available scientific data. This suggests that the compound is either novel, extremely rare, or the query may contain a typographical error. Based on the chemical nomenclature, this guide will focus on the well-documented and structurally similar compound, (E)-Hex-2-enedioic acid . All data and protocols presented herein pertain to (E)-Hex-2-enedioic acid.

This technical guide provides a comprehensive overview of the core properties of (E)-Hex-2-enedioic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, spectroscopic data, and relevant experimental protocols, presented in a clear and accessible format.

Chemical and Physical Properties

(E)-Hex-2-enedioic acid, also known as trans-2-hexenedioic acid, is a medium-chain dicarboxylic acid.[1][2] Its structure consists of a six-carbon chain with carboxylic acid groups at both ends and a trans-configured double bond at the second carbon position.[2] This unsaturated dicarboxylic acid is a solid at room temperature.[2]

Table 1: Physicochemical Properties of (E)-Hex-2-enedioic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [3][4] |

| Molecular Weight | 144.125 g/mol | [3][5] |

| CAS Number | 4440-68-0 | [3][4][5] |

| Boiling Point | 387.6 ± 25.0 °C at 760 mmHg | [3][5] |

| Density | 1.3 ± 0.1 g/cm³ | [3][5] |

| Flash Point | 202.4 ± 19.7 °C | [3][5] |

| Water Solubility (Predicted) | 9.54 g/L | [1] |

| pKa (Strongest Acidic, Predicted) | 3.89 | [1] |

| LogP (Predicted) | 0.32 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (E)-Hex-2-enedioic acid.

Table 2: Spectroscopic Data for (E)-Hex-2-enedioic Acid

| Spectroscopy Type | Data Highlights |

| ¹³C NMR | Spectral data available.[3] |

| Mass Spectrometry | GC-MS data available.[3] |

| Infrared (IR) Spectroscopy | FTIR spectrum available (KBr-Pellet).[3] |

| Raman Spectroscopy | Spectral data available.[3] |

Experimental Protocols

Synthesis of (E)-Hex-2-enedioic Acid

A potential synthetic route to (E)-hex-2-enedioic acid is based on the organo-catalyzed self-coupling of alkyl propiolates to form E-hex-2-en-4-yne dioates, followed by selective hydrogenation and hydrolysis.

Protocol: Synthesis of (E)-Hex-2-enedioic Acid via Dimerization and Subsequent Reduction/Hydrolysis

Step 1: Dimerization of Alkyl Propiolate

-

Dissolve alkyl propiolate in dichloromethane (CH₂Cl₂) at 0 °C.

-

Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Stir the reaction mixture for 15 minutes.

-

Evaporate the volatiles under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the corresponding dialkyl (E)-hex-2-en-4-ynedioate.

Step 2: Selective Hydrogenation

-

Dissolve the dialkyl (E)-hex-2-en-4-ynedioate in a suitable solvent (e.g., hexanes).

-

Add Lindlar's catalyst and quinoline.

-

Expose the reaction flask to a hydrogen gas (H₂) atmosphere and monitor the uptake.

-

Upon completion, filter off the catalyst.

-

Evaporate the solvent to obtain the dialkyl (E)-hex-2-enedioate.

Step 3: Hydrolysis

-

Subject the dialkyl (E)-hex-2-enedioate to acidic or basic hydrolysis to yield (E)-Hex-2-enedioic acid.

-

Purify the final product by recrystallization.

Caption: Synthesis workflow for (E)-Hex-2-enedioic acid.

Analytical Protocol for Dicarboxylic Acids

The analysis of dicarboxylic acids like (E)-Hex-2-enedioic acid in various matrices can be performed using ion chromatography.

Protocol: Analysis by Ion Chromatography

-

Sample Preparation: Extract the dicarboxylic acid from the sample matrix using an aqueous sodium carbonate/sodium hydroxide solution.

-

Chromatographic Separation:

-

Column: Use a suitable anion-exchange column.

-

Mobile Phase: Employ an appropriate eluent, such as a sodium carbonate/sodium bicarbonate buffer.

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

-

Detection: Use a conductivity detector to identify and quantify the dicarboxylic acid.

-

Quantification: Perform a multiple-point calibration with external standards of known concentrations.

Biological Significance and Pathways

(E)-Hex-2-enedioic acid is involved in fatty acid metabolism.[1] It is also a key intermediate in the bio-based production of adipic acid, a valuable precursor for the synthesis of nylon.[6] One proposed biosynthetic pathway involves the conversion of lysine to 6-amino-trans-2-hexenoic acid, which is then further metabolized. An alternative pathway involves the reduction of the unsaturated α,β bond of trans-2-hexenedioic acid.[6]

Caption: Biosynthetic pathway to Adipic Acid involving (E)-Hex-2-enedioic Acid.

Logical Relationships of Chemical Properties

The chemical properties and reactivity of (E)-Hex-2-enedioic acid are dictated by the presence of two carboxylic acid functional groups and a carbon-carbon double bond.

Caption: Logical relationships of (E)-Hex-2-enedioic Acid's properties.

References

- 1. Human Metabolome Database: Showing metabocard for trans-2-Hexenedioic acid (HMDB0013311) [hmdb.ca]

- 2. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Hex-2-enedioic acid | 4440-68-0 | EAA44068 | Biosynth [biosynth.com]

- 5. (2E)-2-Hexenedioic acid | CAS#:4440-68-0 | Chemsrc [chemsrc.com]

- 6. In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hex-2-ynedioic Acid (CAS 3402-59-3)

Disclaimer: Information regarding Hex-2-ynedioic acid (CAS 3402-59-3) is limited in publicly available scientific literature. This guide provides the available data for the specified compound and includes comparative information for the structurally similar and more extensively studied trans-Hex-2-enedioic acid to offer a broader context for researchers.

Introduction

This compound is a dicarboxylic acid with a six-carbon chain containing a triple bond at the second position. Its structure suggests potential applications as a building block in organic synthesis, particularly for the introduction of rigidity and specific stereochemistry into molecules. Dicarboxylic acids are a versatile class of compounds with applications in polymer chemistry, chelation, and as precursors for pharmaceuticals. The presence of the alkyne functional group in this compound offers unique reactivity for further chemical modifications, such as click chemistry reactions or partial to full reduction to the corresponding alkene or alkane.

Due to the limited specific data on this compound, this guide also references trans-Hex-2-enedioic acid, an unsaturated dicarboxylic acid with a double bond at the second position. This related compound has been more thoroughly investigated and can provide insights into the potential properties and applications of its alkyne analogue.

Physicochemical Properties

A summary of the available and computed physicochemical properties for this compound and trans-Hex-2-enedioic acid is presented below. The data for trans-Hex-2-enedioic acid is included for comparative purposes.

| Property | This compound | trans-Hex-2-enedioic acid |

| CAS Number | 3402-59-3 | 4440-68-0 |

| Molecular Formula | C₆H₆O₄ | C₆H₈O₄ |

| Molecular Weight | 142.11 g/mol | 144.12 g/mol |

| IUPAC Name | This compound | (2E)-hex-2-enedioic acid |

| Synonyms | trans-2,3-Dehydroadipic acid | |

| Melting Point | Not available | 196-199 °C |

| Boiling Point | Not available | 387.6 °C (predicted) |

| Solubility | Not available | Not available |

| pKa | Not available | Not available |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A plausible synthetic route could involve the oxidation of a corresponding diol or dialdehyde, or through the carboxylation of a di-lithiated alkyne. A generalized workflow for such a synthesis is depicted below.

Caption: Generalized workflow for the synthesis of a dicarboxylic acid.

Experimental Protocol for a Related Compound: Synthesis of trans-Hex-3-ene-1,6-dioic acid

While a specific protocol for this compound is unavailable, the following is a documented synthesis for a related isomer, trans-hex-3-ene-1,6-dioic acid, which illustrates a common synthetic methodology for this class of compounds.[1]

Materials:

-

Dibenzyl-trans-hex-3-ene-1,6-dioate

-

10% Sodium hydroxide solution

-

Chloroform

-

Dilute hydrochloric acid

-

Ether

-

Anhydrous sodium sulfate

-

Methanol (aqueous)

Procedure:

-

A suspension of 1.62 grams (5.00 mmoles) of dibenzyl-trans-hex-3-ene-1,6-dioate in 25 ml of 10% sodium hydroxide solution is heated to reflux for 12 hours.[1]

-

After reflux, the reaction mixture is cooled and extracted twice with 15 ml of chloroform each time.[1]

-

The aqueous phase is then acidified with dilute hydrochloric acid.[1]

-

The acidified aqueous phase is extracted three times with 50 ml portions of ether.[1]

-

The ether extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

The resulting yellowish residual oil is recrystallized from aqueous methanol to yield trans-hex-3-ene-1,6-dioic acid.[1]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

For context, some dicarboxylic acids have been investigated for their biological activities. For instance, trans-2-Hexenedioic acid is a medium-chain fatty acid that has been documented in the context of metabolic disorders.[2] Other dicarboxylic acids have been explored for their potential as enzyme inhibitors or as modulators of cellular processes. Without experimental data, any potential biological role for this compound remains speculative.

A hypothetical workflow for investigating the biological activity of a novel compound like this compound is presented below.

Caption: General workflow for assessing biological activity.

Applications in Research and Drug Development

The potential applications of this compound are largely theoretical at this stage due to the lack of published research. Based on its structure, potential areas of interest for researchers and drug development professionals could include:

-

Organic Synthesis: As a rigid bifunctional linker in the synthesis of complex molecules, including macrocycles and polymers. The alkyne moiety allows for precise bond angles and the potential for further functionalization.

-

Medicinal Chemistry: As a scaffold for the design of novel therapeutic agents. The dicarboxylic acid groups can interact with biological targets, and the rigid alkyne core can be used to control the spatial arrangement of pharmacophoric groups.

-

Materials Science: As a monomer for the synthesis of novel polymers with unique thermal or mechanical properties conferred by the alkyne unit.

Conclusion

This compound (CAS 3402-59-3) represents a chemical entity with potential for various applications in science and technology. However, a significant gap in the scientific literature exists regarding its synthesis, properties, and biological activity. This guide has summarized the currently available information and provided context by comparing it with the more studied analogue, trans-Hex-2-enedioic acid. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential as a valuable tool for researchers and drug developers.

References

An In-depth Technical Guide to the Synthesis of Hex-2-ynedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of proposed synthesis pathways for Hex-2-ynedioic acid. Due to the limited availability of direct synthesis routes in the current literature, this document outlines two robust, plausible methods based on well-established organic chemistry principles: the oxidative cleavage of 2-hexyne-1,6-diol. The protocols provided are derived from analogous reactions and are intended to serve as a foundational methodology for researchers.

Introduction

This compound is a dicarboxylic acid containing a carbon-carbon triple bond. Its rigid structure and bifunctional nature make it a potentially valuable building block in the synthesis of novel polymers, macrocycles, and pharmaceutical intermediates. The alkyne moiety offers a site for further functionalization through various reactions, including click chemistry, hydrogenation, and metal-catalyzed cross-coupling reactions. This guide explores two primary oxidative pathways for its synthesis from the commercially available precursor, 2-hexyne-1,6-diol.

Proposed Synthesis Pathways

The core strategy for the synthesis of this compound involves the oxidation of the primary alcohol groups of 2-hexyne-1,6-diol to carboxylic acids. Two effective methods for this transformation are detailed below: Ozonolysis and Potassium Permanganate Oxidation.

Pathway 1: Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of alkynes, which typically yields carboxylic acids after an oxidative workup.[1][2]

Experimental Protocol:

-

Preparation: Dissolve 2-hexyne-1,6-diol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of methanol and dichloromethane (e.g., 10 mL per gram of substrate) in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing a potassium iodide solution, and a low-temperature thermometer.

-

Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble ozone gas (generated from an ozone generator) through the solution. The reaction progress can be monitored by the appearance of a blue color in the reaction mixture, indicating an excess of ozone, or by directing the effluent gas through a potassium iodide solution, where the formation of iodine will indicate the presence of unreacted ozone.[2]

-

Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.

-

Oxidative Workup: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (3-4 equivalents), to the reaction mixture while maintaining the low temperature. Allow the mixture to warm to room temperature and stir overnight.[3]

-

Isolation and Purification: Quench any remaining peroxide by the careful addition of a reducing agent (e.g., a saturated aqueous solution of sodium bisulfite) until a negative test with peroxide test strips is obtained. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Potassium Permanganate Oxidation

Oxidation with hot, basic potassium permanganate is a classic and effective method for the oxidative cleavage of internal alkynes to produce two carboxylic acids.[4][5]

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hexyne-1,6-diol (1 equivalent) in a mixture of water and a suitable co-solvent like tert-butanol or acetone.

-

Reaction: Add a solution of potassium permanganate (KMnO4) (approximately 4-5 equivalents) and a base such as potassium hydroxide (KOH) or sodium carbonate (Na2CO3) in water to the solution of the diol.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO2) precipitate. Continue heating until the purple color no longer persists.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Acidification and Extraction: Acidify the filtrate to a low pH (e.g., pH 1-2) with a strong acid such as concentrated hydrochloric acid or sulfuric acid. This will protonate the carboxylate salts to form the dicarboxylic acid, which may precipitate out of the solution. If a precipitate forms, it can be collected by filtration. If no precipitate forms, extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Data Presentation

The following table summarizes the proposed reaction conditions for the synthesis of this compound. These are generalized conditions based on similar reactions and may require optimization for this specific substrate.

| Parameter | Pathway 1: Ozonolysis | Pathway 2: Potassium Permanganate Oxidation |

| Starting Material | 2-hexyne-1,6-diol | 2-hexyne-1,6-diol |

| Oxidizing Agent | Ozone (O₃) followed by H₂O₂ | Potassium Permanganate (KMnO₄) |

| Solvent | Dichloromethane, Methanol | Water, tert-Butanol/Acetone |

| Reaction Temperature | -78 °C (Ozonolysis), RT (Workup) | Reflux (approx. 100 °C) |

| Reaction Time | Variable (monitor completion) | Variable (monitor completion) |

| Workup | Reductive quench, then extraction | Filtration, Acidification, Extraction |

| Key Intermediates | Ozonide | Not isolated |

| Expected Yield | Moderate to High (typically 60-90% for alkyne ozonolysis) | Moderate (can be variable depending on substrate) |

Visualization of Pathways and Mechanisms

The following diagrams illustrate the proposed synthesis pathways and their underlying mechanisms.

Caption: Proposed synthetic routes to this compound.

Caption: Mechanism of Ozonolysis for this compound synthesis.

Caption: Mechanism of Permanganate Oxidation for this compound synthesis.

References

"Hex-2-ynedioic acid" IUPAC name and synonyms

IUPAC Name: Hex-2-ynedioic acid CAS Number: 3402-59-3

This technical guide provides a comprehensive overview of this compound, addressing its nomenclature, chemical properties, and a proposed synthetic route. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that this compound is a sparsely documented compound, and therefore, much of the experimental data presented herein is based on structurally related compounds and established chemical principles.

Nomenclature and Synonyms

The systematic IUPAC name for the compound is This compound . Currently, there are no widely recognized common names or synonyms for this specific molecule in the chemical literature.

Chemical and Physical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes the properties of two structurally related dicarboxylic acids: (E)-hex-2-enedioic acid (the alkene analogue) and but-2-ynedioic acid (acetylenedicarboxylic acid), which shares the alkyne dicarboxylic acid functionality. These values are provided for comparative purposes.

| Property | (E)-hex-2-enedioic acid | But-2-ynedioic acid (Acetylenedicarboxylic acid) |

| Molecular Formula | C₆H₈O₄[1] | C₄H₂O₄[2] |

| Molecular Weight | 144.12 g/mol [1] | 114.06 g/mol |

| Physical Description | Solid[1] | Crystalline solid[2] |

| Melting Point | Not available | 175-176 °C (decomposes) |

| Solubility | Not available | Soluble in diethyl ether[2] |

| Topological Polar Surface Area | 74.6 Ų[1] | Not available |

Proposed Experimental Synthesis Protocol

Objective: To synthesize this compound from a commercially available starting material.

Overall Strategy: The synthesis will proceed via the formation of a six-carbon internal alkyne, followed by oxidative cleavage of the triple bond to yield the two carboxylic acid moieties. A more direct approach involving the carboxylation of a terminal alkyne will be outlined as a potential alternative.

Proposed Protocol: Oxidative Cleavage of an Internal Alkyne

-

Step 1: Synthesis of Hex-2-yn-1,6-diol. This can be achieved through methods such as the reaction of lithiated propargyl alcohol with an appropriate epoxide, followed by further synthetic modifications. For the purpose of this protocol, we will assume Hex-2-yn-1,6-diol is obtained or synthesized.

-

Step 2: Oxidation of Hex-2-yn-1,6-diol to this compound.

-

Reagents: Potassium permanganate (KMnO₄), a strong oxidizing agent.

-

Procedure:

-

Dissolve Hex-2-yn-1,6-diol in a suitable solvent, such as a mixture of acetone and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium permanganate in water to the cooled diol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the brown manganese dioxide precipitate dissolves.

-

Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.

-

Extract the aqueous layer with an organic solvent, such as diethyl ether or ethyl acetate, multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).

-

-

Alternative Protocol: Direct Carboxylation of a Terminal Alkyne

A more direct, though potentially challenging, route involves the direct carboxylation of a terminal alkyne using carbon dioxide.[3][4] This method offers a more atom-economical approach.

-

Step 1: Synthesis of Hex-1-yne. This can be prepared via standard alkyne synthesis methods.

-

Step 2: Carboxylation of Hex-1-yne.

-

Reagents: A strong base (e.g., Cesium Carbonate - Cs₂CO₃) and a source of carbon dioxide (CO₂).[3]

-

Procedure:

-

In a high-pressure reaction vessel, dissolve Hex-1-yne in a suitable aprotic polar solvent like DMF.

-

Add a stoichiometric amount of a strong base, such as Cs₂CO₃.

-

Pressurize the vessel with carbon dioxide gas.

-

Heat the reaction mixture to an elevated temperature (e.g., 120 °C) for several hours.

-

After cooling, carefully vent the excess CO₂ pressure.

-

The resulting product would be hex-2-ynoic acid. Further functionalization of the terminal methyl group would be required to introduce the second carboxylic acid, making this a less direct route to the dioic acid.

-

-

Visualized Synthetic Workflow

The following diagram illustrates a logical workflow for the proposed synthesis of this compound via the oxidative cleavage of an internal alkyne.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Drug Development

A thorough search of the current scientific literature did not yield any information regarding the biological activity of this compound. Consequently, there are no reported signaling pathways in which this compound is involved, nor are there any documented applications in drug development. The study of dicarboxylic acids as potential therapeutic agents is an active area of research, but specific data for this compound is not available.

Conclusion

This compound is a chemical entity for which there is a significant lack of published data. This guide has provided its formal nomenclature and a proposed, detailed synthetic protocol based on established chemical reactions. The absence of information on its biological effects or applications underscores the potential for novel research into the properties and uses of this and other under-investigated alkynedioic acids. Researchers interested in this molecule will likely need to rely on de novo synthesis and characterization.

References

- 1. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Dicarboxylic Acids Analogous to Hex-2-ynedioic Acid

Disclaimer: Extensive literature and database searches for "Hex-2-ynedioic acid" did not yield specific data for a compound with this name. This suggests that this compound may be an uncommon, unstable, or yet to be synthesized and characterized compound. This guide therefore provides a detailed examination of its closest structural analogs for which substantial scientific data is available: But-2-ynedioic acid (also known as Acetylenedicarboxylic acid) and (E)-Hex-2-enedioic acid . These compounds serve as valuable reference points for understanding the potential characteristics of unsaturated dicarboxylic acids.

But-2-ynedioic Acid (Acetylenedicarboxylic Acid)

But-2-ynedioic acid is a C4 dicarboxylic acid containing a carbon-carbon triple bond, making it a highly reactive and versatile building block in organic synthesis.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of But-2-ynedioic acid are summarized in the table below.

| Property | Value | References |

| IUPAC Name | But-2-ynedioic acid | [3] |

| Synonyms | Acetylenedicarboxylic acid, 2-Butynedioic acid | [3][4] |

| CAS Number | 142-45-0 | [3] |

| Molecular Formula | C₄H₂O₄ | [3] |

| Molecular Weight | 114.06 g/mol | [3] |

| Appearance | White to brownish crystalline solid | [3][5] |

| Melting Point | 180-187 °C (decomposes) | [5][6] |

| Boiling Point | 362.4 ± 25.0 °C at 760 mmHg (predicted) | [6] |

| Solubility | Soluble in water, diethyl ether, and ethanol. | [5] |

| pKa₁ | 1.75 | [5] |

| pKa₂ | 4.40 | [5] |

| Density | 1.7 ± 0.1 g/cm³ (predicted) | [6] |

Spectral Data

| Spectroscopy | Key Features |

| ¹³C NMR | Spectral data available in databases. |

| Mass Spec | Electron ionization mass spectra are available for review.[7] |

Reactivity and Applications

But-2-ynedioic acid is a highly electrophilic compound due to the electron-withdrawing nature of the two carboxyl groups conjugated with the alkyne. This makes it a potent dienophile in Diels-Alder reactions and a valuable precursor in the synthesis of various heterocyclic compounds and complex organic molecules.[2][8] It is used in the preparation of its widely used ester, dimethyl acetylenedicarboxylate (DMAD).[9] Furthermore, it serves as a linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[10]

Experimental Protocols

Synthesis of But-2-ynedioic Acid from α,β-Dibromosuccinic Acid

A traditional method for the synthesis of but-2-ynedioic acid involves the dehydrohalogenation of α,β-dibromosuccinic acid.[9]

-

Materials: α,β-dibromosuccinic acid, potassium hydroxide (KOH), methanol or ethanol, concentrated sulfuric acid.

-

Procedure:

-

α,β-dibromosuccinic acid is treated with a solution of potassium hydroxide in either methanol or ethanol.

-

This reaction results in the formation of potassium bromide and potassium acetylenedicarboxylate, which precipitates.

-

The salts are separated by filtration.

-

The collected potassium acetylenedicarboxylate is then treated with cold, concentrated sulfuric acid to yield but-2-ynedioic acid.

-

The product can be purified by crystallization.[1]

-

Oxidative Synthesis from 2-Butyne-1,4-diol

Another synthetic route involves the oxidation of 2-butyne-1,4-diol.

-

Materials: 2-butyne-1,4-diol, chromium trioxide (CrO₃), acetone, sulfuric acid (Jones reagent).

-

Procedure:

-

2-butyne-1,4-diol is dissolved in acetone.

-

The solution is cooled in an ice bath.

-

Jones reagent (a solution of CrO₃ in aqueous sulfuric acid) is added dropwise to the solution with stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified time to allow the oxidation to go to completion.

-

The excess oxidant is quenched, and the product is extracted with a suitable organic solvent.

-

The crude product is then purified.

-

Safety and Hazards

But-2-ynedioic acid is classified as toxic if swallowed, in contact with skin, or if inhaled.[11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this compound.[10][11] It is incompatible with bases, strong oxidizing agents, and reducing agents.[11]

Synthesis Workflow Diagram

Caption: Synthetic pathways to But-2-ynedioic Acid.

(E)-Hex-2-enedioic Acid

(E)-Hex-2-enedioic acid is a six-carbon dicarboxylic acid with a trans-double bond between the second and third carbon atoms.

Physical and Chemical Properties

The known properties of (E)-Hex-2-enedioic acid are summarized below.

| Property | Value | References |

| IUPAC Name | (2E)-hex-2-enedioic acid | [13] |

| Synonyms | trans-2-Hexenedioic acid | [13] |

| CAS Number | 4440-68-0 | [13] |

| Molecular Formula | C₆H₈O₄ | [13] |

| Molecular Weight | 144.13 g/mol | [13] |

| Appearance | Solid | [13] |

| Storage | Sealed in dry, room temperature. |

Reactivity and Biological Notes

(E)-Hex-2-enedioic acid is a fatty acid derivative.[14] Some studies suggest that chronic exposure may have adverse health effects.[14]

Synthesis Workflow Diagram

Caption: General workflow for dicarboxylic acid synthesis.

References

- 1. Acetylenedicarboxylic acid | 142-45-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Butynedioic acid | C4H2O4 | CID 371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 2-Butynedioic acid | CAS#:142-45-0 | Chemsrc [chemsrc.com]

- 7. 2-Butynedioic acid [webbook.nist.gov]

- 8. Acetylenedicarboxylic acid | 142-45-0 | Benchchem [benchchem.com]

- 9. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Acetylenedicarboxylic acid 95 142-45-0 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hex-2-enedioic acid | 4440-68-0 | EAA44068 | Biosynth [biosynth.com]

Spectroscopic Profile of Hex-2-ynedioic Acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Hex-2-ynedioic acid. Due to a lack of readily available experimental spectra for this specific compound, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is intended to support researchers, scientists, and drug development professionals in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar chemical structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 2H | -COOH |

| ~2.8 | Triplet | 2H | -CH₂-C≡ |

| ~2.4 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~172 | Quaternary | -COOH |

| ~154 | Quaternary | -C≡C-COOH |

| ~80 | Quaternary | -C≡C- |

| ~75 | Quaternary | -C≡C- |

| ~35 | Methylene | -CH₂-COOH |

| ~18 | Methylene | -CH₂-C≡ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Strong, Broad | O-H | Stretching |

| 2260-2100 | Medium-Weak | C≡C | Stretching |

| 1710-1680 | Strong | C=O | Stretching |

| 1440-1395 | Medium | O-H | Bending |

| 1320-1210 | Medium | C-O | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 142.0266 | [M]+ (Exact Mass) |

| 125 | [M-OH]+ |

| 97 | [M-COOH]+ |

| 45 | [COOH]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly with the pestle to create a fine, homogeneous powder.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure to the die to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

This compound sample

-

Methanol or other suitable solvent

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol.

-

Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

-

To obtain fragmentation data, perform MS/MS analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide on Theoretical and Computational Studies of Hex-2-ynedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies related to Hex-2-ynedioic acid. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and potential applications of this unsaturated dicarboxylic acid. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes fundamental chemical concepts.

Introduction to this compound

This compound, with the chemical formula C₆H₆O₄ and CAS number 3402-59-3, is a dicarboxylic acid containing a carbon-carbon triple bond between the second and third carbon atoms. The presence of the alkyne functional group within a dicarboxylic acid framework imparts unique structural and electronic properties, making it a molecule of interest for theoretical and computational investigation. Understanding these properties at a molecular level is crucial for predicting its reactivity, stability, and potential interactions in biological systems.

While extensive dedicated research on this compound is limited, this guide draws upon available information on its derivatives, related alkynedioic acids, and established computational chemistry principles to provide a thorough theoretical profile.

Computational and Theoretical Data

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Range | Method of Prediction |

| Molecular Geometry | ||

| C≡C Bond Length | ~1.21 Å | DFT (e.g., B3LYP/6-31G) |

| C-C Single Bond Length | ~1.46 Å | DFT (e.g., B3LYP/6-31G) |

| C=O Bond Length | ~1.21 Å | DFT (e.g., B3LYP/6-31G) |

| C-O Bond Length | ~1.34 Å | DFT (e.g., B3LYP/6-31G) |

| O-H Bond Length | ~0.97 Å | DFT (e.g., B3LYP/6-31G*) |

| Vibrational Frequencies | ||

| C≡C Stretch | ~2200 - 2250 cm⁻¹ | DFT Frequency Calculation |

| C=O Stretch | ~1700 - 1750 cm⁻¹ | DFT Frequency Calculation |

| O-H Stretch | ~3500 - 3600 cm⁻¹ (monomer) | DFT Frequency Calculation |

| NMR Chemical Shifts | ||

| ¹H (Carboxylic Acid) | ~10 - 13 ppm | Empirical/DFT Prediction |

| ¹³C (Carboxylic Acid) | ~160 - 170 ppm | Empirical/DFT Prediction |

| ¹³C (Alkyne) | ~70 - 90 ppm | Empirical/DFT Prediction |

Note: The values presented in this table are estimates based on computational studies of analogous molecules and general principles of computational chemistry. They serve as a baseline for future experimental and computational work.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the synthesis of alkynedioic acids can be adapted.

Synthesis of Alkynedioic Acids

A plausible synthetic route to this compound could involve the oxidation of a corresponding diol, such as hex-2-yne-1,6-diol. Another approach involves the carboxylation of appropriate precursors.

Example Protocol: Oxidation of an Alkynediol (Adapted from But-2-ynedioic Acid Synthesis) [1][2]

This protocol describes the oxidation of but-2-yne-1,4-diol to but-2-ynedioic acid and can be conceptually applied to the synthesis of this compound from hex-2-yne-1,6-diol.

-

Preparation of Oxidizing Agent: A solution of Chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) is prepared.

-

Reaction Setup: The alkynediol is dissolved in a suitable solvent, such as acetone, and cooled in an ice bath.

-

Oxidation: The Jones reagent is added dropwise to the cooled solution of the diol with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 20°C.

-

Workup: After the reaction is complete, the excess oxidant is quenched, for example, with isopropanol. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether).

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Alternative Protocol: Carboxylation of Calcium Carbide (Conceptual) [3]

This method produces butynedioic and propiolic acids and could potentially be adapted.

-

Reaction Setup: Calcium carbide (CaC₂) is suspended in a suitable solvent (e.g., acetonitrile) in a pressure reactor. A catalyst (e.g., CuI or AgNO₃), an additive (e.g., Na₂CO₃), and a ligand (e.g., triphenylphosphine) are added.

-

Carboxylation: The reactor is pressurized with carbon dioxide (CO₂). The reaction may be promoted by ultrasound or mechanical ball milling.

-

Acidification: After the reaction, the resulting calcium salt is acidified with a strong acid, such as hydrochloric acid, to yield the dicarboxylic acid.

-

Purification: The product is extracted with an organic solvent and purified, for instance, by chromatography or recrystallization.

Logical Relationships and Workflows

The study of this compound involves a logical progression from theoretical prediction to experimental validation.

References

An In-depth Technical Guide to But-2-ynedioic Acid: Discovery, History, and Synthesis

A Note on Hex-2-ynedioic Acid: Initial research for "this compound" did not yield any references to a compound with this specific name in the scientific literature. It is likely that this name is either a misnomer or refers to a yet-to-be-synthesized or documented molecule. This guide will, therefore, focus on a closely related and historically significant compound, But-2-ynedioic acid , also widely known as acetylenedicarboxylic acid . This compound serves as a foundational molecule in the study of alkyne dicarboxylic acids and its history and synthesis are well-documented.

Introduction

But-2-ynedioic acid, with the chemical formula C₄H₂O₄, is a dicarboxylic acid featuring a carbon-carbon triple bond. This structure imparts significant reactivity, making it a valuable precursor in organic synthesis.[1][2] It is a crystalline solid that is soluble in diethyl ether and water.[1][3] The presence of the alkyne and two carboxylic acid functional groups allows for a wide range of chemical transformations, including esterification, cycloaddition reactions, and as a linker in the formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[4]

Discovery and History

The first documented description of but-2-ynedioic acid was in 1877 by the Polish chemist Ernest Bandrowski.[1][2] His pioneering synthesis involved the treatment of α,β-dibromosuccinic acid with potassium hydroxide in an alcoholic solution.[1][2] This reaction resulted in the elimination of two molecules of hydrogen bromide to form the carbon-carbon triple bond. The initial product was the potassium salt of the acid, which was then acidified to yield the free acetylenedicarboxylic acid.[1] This fundamental method, with some modifications by later chemists such as Baeyer and Ruggli, remains a classic and reliable route for its preparation.[2]

Physicochemical Properties

The key physicochemical properties of but-2-ynedioic acid are summarized in the table below.

| Property | Value | References |

| IUPAC Name | But-2-ynedioic acid | [1] |

| Synonyms | Acetylenedicarboxylic acid, 2-Butynedioic acid | [1] |

| CAS Number | 142-45-0 | [1] |

| Molecular Formula | C₄H₂O₄ | [1] |

| Molecular Weight | 114.06 g/mol | [5] |

| Appearance | White to beige crystalline solid | [5] |

| Melting Point | 180-187 °C (decomposes) | [3] |

| Solubility | Soluble in water and diethyl ether | [3] |

| pKa₁ | 1.75 | [6] |

| pKa₂ | 4.40 | [6] |

Experimental Protocols for Synthesis

Several methods for the synthesis of but-2-ynedioic acid have been developed since its discovery. The following are detailed protocols for some of the key methods.

1. Synthesis from α,β-Dibromosuccinic Acid (Bandrowski's Method)

This is the classical and most common laboratory synthesis for acetylenedicarboxylic acid. The procedure involves the dehydrobromination of α,β-dibromosuccinic acid using a strong base.[7]

-

Materials:

-

α,β-Dibromosuccinic acid (100 g, 0.36 mole)

-

Potassium hydroxide (122 g, 2.2 moles)

-

95% Methyl alcohol (700 cc)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Water

-

-

Procedure:

-

A solution of potassium hydroxide is prepared by dissolving 122 g of KOH in 700 cc of 95% methyl alcohol in a 2-L round-bottomed flask equipped with a reflux condenser.[7]

-

To this alkaline solution, 100 g of α,β-dibromosuccinic acid is added.[7]

-

The mixture is refluxed for one hour and fifteen minutes on a steam bath.[7]

-

The reaction mixture is then cooled, and the precipitated mixed salts (potassium bromide and potassium acetylenedicarboxylate) are collected by suction filtration.[7]

-

The salt mixture is washed with 200 cc of methyl alcohol and dried.[7]

-

The dry salt mixture is dissolved in 270 cc of water, and the monopotassium salt of acetylenedicarboxylic acid is precipitated by the addition of a solution of 8 cc of concentrated sulfuric acid in 30 cc of water.[7]

-

After allowing it to stand for at least three hours, the precipitated acid salt is collected by suction filtration.[7]

-

The acid salt is then dissolved in a solution of 60 cc of concentrated sulfuric acid in 240 cc of water.[7]

-

This aqueous solution is extracted five times with 100-cc portions of diethyl ether.[7]

-

The combined ether extracts are evaporated to dryness on a steam bath to yield pure hydrated crystals of acetylenedicarboxylic acid.[7]

-

The crystals are then dried in a vacuum desiccator over concentrated sulfuric acid. The final product has a sharp decomposition point at 175–176 °C. The yield is typically between 30–36 g (73–88% of the theoretical amount).[7]

-

2. Oxidation of But-2-yne-1,4-diol

Another synthetic route involves the oxidation of but-2-yne-1,4-diol. A common method for this transformation is the Jones oxidation.[8][9]

-

Materials:

-

But-2-yne-1,4-diol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Acetone

-

Isopropanol (for quenching)

-

-

Procedure:

-

The Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.[10]

-

But-2-yne-1,4-diol is dissolved in acetone.[9]

-

The Jones reagent is added dropwise to the solution of but-2-yne-1,4-diol while maintaining a low temperature (typically 0-10 °C) with an ice bath.[11]

-

The reaction is monitored by the color change from orange/red (Cr⁶⁺) to green (Cr³⁺).[11]

-

Once the reaction is complete, the excess oxidant is quenched by the addition of a small amount of isopropanol.[11]

-

The mixture is then worked up by partitioning between water and an organic solvent (e.g., diethyl ether).

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield but-2-ynedioic acid. The reported yield for this method can be modest.[9]

-

3. Carboxylation of Calcium Carbide

A more modern approach involves the direct carboxylation of calcium carbide (CaC₂) with carbon dioxide (CO₂).[12]

-

Materials:

-

Calcium carbide (CaC₂)

-

Carbon dioxide (CO₂)

-

Catalyst (e.g., CuI or AgNO₃)

-

Additive (e.g., Na₂CO₃)

-

Ligand (e.g., triphenylphosphine)

-

Solvent (e.g., acetonitrile)

-

Hydrochloric acid for acidification

-

-

Procedure:

-

A mixture of calcium carbide powder, sodium carbonate, catalyst, and triphenylphosphine is placed in a suitable reactor (e.g., an oxygen bomb reactor or a ball mill).[12]

-

The reactor is charged with acetonitrile and then pressurized with carbon dioxide.[12]

-

The reaction is carried out under specific conditions of temperature and pressure, often with mechanical agitation such as magnetic stirring or ball milling to enhance the reaction rate.[12]

-

After the reaction period, the resulting calcium acetylenedicarboxylate is treated with hydrochloric acid to protonate the carboxylate groups.[12]

-

The but-2-ynedioic acid is then isolated from the reaction mixture, typically by extraction with an organic solvent. This method has been shown to be effective, with mechanochemistry (ball milling) significantly improving the yield.[12]

-

Biological Role and Applications

But-2-ynedioic acid itself is not a naturally occurring metabolite in major metabolic pathways. However, it has been detected in human blood, likely as part of the human exposome from environmental or dietary sources. Its primary importance in the life sciences and drug development lies in its role as a versatile building block in organic synthesis.[3] Its esters, particularly dimethyl acetylenedicarboxylate (DMAD), are widely used as dienophiles in Diels-Alder reactions and in 1,3-dipolar cycloadditions to construct complex heterocyclic molecules, which are often scaffolds for new pharmaceutical agents.[13] The rigid, linear structure of acetylenedicarboxylic acid also makes it a valuable component in the design of molecular probes and in materials science for the synthesis of MOFs with potential applications in gas storage and catalysis.[4]

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the synthesis of but-2-ynedioic acid.

References

- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Acetylenedicarboxylic acid | 142-45-0 [chemicalbook.com]

- 4. Acetylenedicarboxylic acid 95 142-45-0 [sigmaaldrich.com]

- 5. 2-Butynedioic acid | C4H2O4 | CID 371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. adichemistry.com [adichemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Hex-2-ynedioic Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-ynedioic acid is a dicarboxylic acid containing a carbon-carbon triple bond. While specific research on this compound is limited, its structural features suggest significant potential across several scientific disciplines. This guide explores promising research avenues for this compound, drawing insights from the well-documented activities of analogous acetylenic and dicarboxylic acids. The unique combination of a reactive alkyne group and two carboxylic acid moieties makes it a compelling candidate for investigation in medicinal chemistry, polymer science, and as a versatile building block in organic synthesis. This document aims to provide a foundational resource for researchers interested in unlocking the potential of this intriguing molecule.

Predicted Physicochemical Properties and Data of Analogous Compounds

To facilitate initial research, the predicted physicochemical properties of this compound are presented below, alongside experimental data for structurally related compounds.

| Property | This compound (Predicted) | Acetylenedicarboxylic Acid | (E)-Hex-2-enedioic Acid |

| Molecular Formula | C6H6O4 | C4H2O4 | C6H8O4[1] |

| Molecular Weight | 142.11 g/mol | 114.06 g/mol | 144.12 g/mol [1] |

| CAS Number | 3402-59-3[2] | 142-45-0 | 4440-68-0[1] |

| Physical State | Solid (Predicted) | Crystalline Solid | Solid[1] |

| Solubility | Soluble in polar organic solvents (Predicted) | Soluble in diethyl ether | - |

Potential Research Area: Medicinal Chemistry and Drug Development

The presence of an acetylenic group in fatty acid structures is known to confer significant biological activity. Several acetylenic fatty acids have demonstrated potent and specific inhibition of enzymes involved in inflammatory and metabolic pathways.

Rationale

Acetylenic fatty acids can act as "suicide substrates" for enzymes such as lipoxygenases and fatty acid synthases.[3][4] The alkyne moiety can be oxidized by the enzyme to a highly reactive intermediate, such as an allene, which then irreversibly binds to the active site, leading to inactivation. This mechanism suggests that this compound could be a targeted inhibitor of enzymes that process dicarboxylic acids or fatty acids. Furthermore, various acetylenic fatty acids have displayed promising antifungal and antimicrobial activities.[5]

Proposed Research Directions

-

Enzyme Inhibition Screening: Evaluate this compound as an inhibitor of key enzymes in fatty acid metabolism and inflammation, such as lipoxygenases, cyclooxygenases (COX), and fatty acid synthase (FAS).

-

Antimicrobial and Antifungal Assays: Screen this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesize derivatives of this compound to explore how modifications to the carbon chain length and the position of the alkyne affect biological activity.

Data on Biologically Active Acetylenic Fatty Acids

| Compound | Biological Activity | Organism/Enzyme | Potency (MIC/IC50) |

| 2,6-Hexadecadiynoic Acid | Antifungal | Candida albicans (Fluconazole-resistant) | 11 µM[5] |

| 2,6-Hexadecadiynoic Acid | Antifungal | Cryptococcus neoformans | < 5.7 µM[5] |

| 6-Octadecynoic Acid | Antifungal | Candida albicans | Comparable to Amphotericin B[6] |

| 10,12-Tricosadiynoic Acid | Acyl-CoA Oxidase-1 Inhibitor | Rat liver | -[7] |

| 5,8,11,14-Eicosatetraynoic acid (ETYA) | Lipoxygenase Inhibitor | Soybean, Reticulocytes | Time-dependent inactivation[3] |

Experimental Protocols

Protocol 1: Lipoxygenase Inhibition Assay

-

Enzyme Preparation: Purify soybean lipoxygenase according to established protocols.

-

Substrate Preparation: Prepare a stock solution of linoleic acid in ethanol.

-

Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) at various concentrations.

-

Assay Procedure:

-

In a quartz cuvette, combine buffer (e.g., borate buffer, pH 9.0), the enzyme solution, and the inhibitor solution (or vehicle control).

-

Incubate for a defined period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

-

Organism Preparation: Culture the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640) to the desired cell density.

-

Compound Preparation: Prepare a serial dilution of this compound in the culture medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal suspension to each well of the microtiter plate. Include positive (no drug) and negative (no fungus) controls.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Visualization: Hypothetical Enzyme Inhibition Workflow

References

- 1. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. The inactivation of lipoxygenases by acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme inhibition by acetylenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylenic FA | Cyberlipid [cyberlipid.gerli.com]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Hex-2-ynedioic Acid: A Technical Guide on Predicted Solubility and Stability

Introduction

Hex-2-ynedioic acid is a dicarboxylic acid with a six-carbon chain containing a triple bond between the second and third carbon atoms. Its structure suggests it would be a crystalline solid at room temperature. The presence of two carboxylic acid groups imparts polarity and the capacity for hydrogen bonding, which will significantly influence its solubility and stability. This document aims to provide a comprehensive overview of the predicted solubility and stability of this compound, drawing parallels with its well-characterized lower homolog, But-2-ynedioic acid.

Predicted Physicochemical Properties

The properties of this compound are anticipated to be similar to other short-chain alkynoic dicarboxylic acids. The introduction of two additional methylene groups compared to But-2-ynedioic acid will likely decrease its solubility in polar solvents and slightly increase its thermal stability.

Solubility Profile

The solubility of a dicarboxylic acid is governed by the interplay between the polar carboxylic acid groups and the nonpolar hydrocarbon chain. While specific quantitative data for this compound is unavailable, the solubility of But-2-ynedioic acid provides a strong foundational estimate.

Table 1: Solubility Data for But-2-ynedioic Acid

| Solvent | Solubility Description |

| Water | Soluble[1][2] |

| Diethyl Ether | Soluble[2][3] |

It is predicted that this compound will exhibit moderate solubility in polar organic solvents and lower solubility in water compared to But-2-ynedioic acid due to the increased length of the nonpolar hydrocarbon portion.

Experimental Protocol: Solubility Determination (General Method)

A common method for determining the solubility of a solid in a solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

Compound of interest (e.g., this compound)

-

Solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a temperature-controlled environment for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After reaching equilibrium, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Caption: Isothermal Equilibrium Solubility Workflow.

Stability Profile

The stability of this compound will be influenced by temperature, pH, and exposure to light and oxidizing/reducing agents. The triple bond and carboxylic acid groups are the primary sites for potential degradation.

Table 2: Stability Data for But-2-ynedioic Acid

| Condition | Observation |

| Thermal | Decomposes at its melting point (180-187 °C)[4] |

| Chemical Incompatibility | Incompatible with bases, alkali, reducing agents, and oxidizing agents[2] |

It is anticipated that this compound will also be a solid that is sensitive to high temperatures and incompatible with strong bases, oxidizing agents, and reducing agents. The presence of the alkyne functional group makes it susceptible to addition reactions.

Logical Relationship of Stability Factors

The stability of dicarboxylic acids like this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its degradation.

Caption: Factors Influencing Dicarboxylic Acid Stability.

Conclusion

While direct experimental data for this compound remains to be published, a detailed analysis of its structural analog, But-2-ynedioic acid, provides valuable insights into its likely solubility and stability characteristics. It is predicted to be a crystalline solid with moderate solubility in polar organic solvents and limited solubility in water. Its stability is expected to be compromised by high temperatures and reactive chemical species. The information presented in this guide serves as a foundational resource for researchers and professionals in drug development, emphasizing the necessity of empirical validation for this compound.

References

Navigating the Safety and Handling of Alkyne and Alkene Dioic Acids: A Technical Guide

Disclaimer: The user's request for "Hex-2-ynedioic acid" did not yield specific safety and handling data under that exact name in available databases. It is possible that this is an uncommon compound or a slight misnomer for a structurally related chemical. This guide therefore provides a detailed overview of the safety and handling for two closely related and more extensively documented compounds: (E)-Hex-2-enedioic acid and 2-Butynedioic acid (also known as Acetylenedicarboxylic acid). Researchers should carefully consider the structural similarities and differences when assessing the potential hazards of their specific compound of interest.

Physicochemical and Toxicological Profiles

For researchers and drug development professionals, a clear understanding of the fundamental properties and potential hazards of a chemical is paramount. The following tables summarize the key physicochemical and toxicological data for (E)-Hex-2-enedioic acid and 2-Butynedioic acid.

Table 1: Physical and Chemical Properties

| Property | (E)-Hex-2-enedioic acid | 2-Butynedioic acid |

| Molecular Formula | C6H8O4[1] | C4H2O4[2] |

| Molecular Weight | 144.12 g/mol [1][3] | 114.06 g/mol |

| Appearance | Solid[1] | Light cream solid[2] |

| Melting Point | Not available | 180 - 187 °C / 356 - 368.6 °F[2] |

| Boiling Point | Not available | Not available |

| Flash Point | Not available | 131 °C / 267.8 °F[2] |

| Solubility | Not available | Soluble in diethyl ether.[4] |

| CAS Number | 4440-68-0[1][3] | 142-45-0[2][5] |

Table 2: Toxicological Data and Hazard Classifications

| Hazard Information | (E)-Hex-2-enedioic acid | 2-Butynedioic acid |

| Acute Oral Toxicity | No data available | Category 3[2][6] |

| Acute Dermal Toxicity | No data available | Category 3[2][6] |

| Acute Inhalation Toxicity | No data available | Category 3 (Dusts and Mists)[2][6] |

| Skin Corrosion/Irritation | No data available | Category 2 (Causes skin irritation)[2][6] |

| Serious Eye Damage/Irritation | No data available | Category 2 (Causes serious eye irritation)[2][6] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | Category 3 (May cause respiratory irritation)[2][6] |

Experimental Protocols for Hazard Assessment

Detailed experimental methodologies are crucial for reproducing and verifying safety data. While specific protocols for this compound are not available, standardized OECD guidelines are typically followed for chemical hazard assessment.

Example Protocol: Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically rodents (e.g., rats or mice), single sex per test.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered by gavage.

-

A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of this first test determines the subsequent steps.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance into one of five toxicity categories based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals).

Safe Handling and Emergency Procedures

Given the hazard profile of the related 2-Butynedioic acid, stringent safety precautions should be adopted when handling any similar alkyne or alkene dioic acid.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

First-Aid Measures

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2][5]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[2][5]

Visualizing Safety and Logic

To further aid in the comprehension of safety protocols and logical relationships in a laboratory setting, the following diagrams are provided.

Caption: General workflow for safely handling potentially hazardous chemical compounds.

Caption: Decision flowchart for selecting appropriate Personal Protective Equipment (PPE).

Reactivity and Stability

-

2-Butynedioic acid:

Conclusion

While specific data for "this compound" remains elusive, the information available for the structurally similar (E)-Hex-2-enedioic acid and 2-Butynedioic acid provides a strong foundation for a cautious and well-informed approach to safety and handling. Researchers are strongly advised to treat any novel or sparsely documented compound with the highest level of precaution, assuming a hazard profile similar to its closest structural analogs until empirical data can be generated. Always consult the most current Safety Data Sheets and institutional safety protocols before commencing any experimental work.

References

- 1. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Hexenedioic acid | C6H8O4 | CID 53440600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Synthesis of "Hex-2-ynedioic acid" from hex-2-yne-1,6-diol

Application Note: AN-001

Introduction

Alkynedioic acids are valuable bifunctional molecules used as building blocks in the synthesis of polymers, pharmaceuticals, and complex organic materials. Their rigid, linear structure imparted by the alkyne moiety makes them ideal for constructing well-defined molecular architectures. This application note provides a detailed protocol for the synthesis of hex-2-ynedioic acid from its corresponding diol, hex-2-yne-1,6-diol. The chosen method is the Jones oxidation, a robust and well-established procedure for the oxidation of primary alcohols to carboxylic acids. A key advantage of this method is its high chemoselectivity, enabling the oxidation of the terminal alcohol groups while preserving the internal carbon-carbon triple bond.[1]

Principle of the Method

The Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone as a co-solvent.[2][3] This mixture forms chromic acid (H₂CrO₄), a powerful oxidizing agent. The reaction proceeds by the formation of a chromate ester intermediate from the alcohol. Subsequent elimination and further oxidation of the intermediate aldehyde (which exists as a hydrate in the aqueous medium) leads to the final carboxylic acid.[4][5][6] The chromium(VI) species (orange/yellow) is reduced to chromium(III) (green/blue), providing a convenient visual indicator of the reaction's progress.[7] The stoichiometry of the oxidation of a primary alcohol to a carboxylic acid requires a 4:3 molar ratio of the alcohol to the chromium trioxide.

Reaction Scheme: HO-CH₂-CH₂-C≡C-CH₂-CH₂-OH + [O] (Jones Reagent) → HOOC-CH₂-C≡C-CH₂-COOH

Experimental Protocol

Materials and Reagents

-

Hex-2-yne-1,6-diol (C₆H₁₀O₂)[8]

-

Chromium(VI) trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone (reagent grade)

-

Isopropyl alcohol (2-propanol)

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Safety Precautions

-

WARNING: Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers.[1][2] Handle CrO₃ and the prepared Jones reagent only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves.

-

Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully, especially during the reagent preparation, as the dilution is highly exothermic.

-

Acetone and ethyl acetate are flammable. Ensure no open flames or spark sources are present.

Preparation of Jones Reagent (2.5 M)

-

In a beaker placed in an ice-water bath, carefully and slowly add 25 mL of concentrated sulfuric acid to 75 mL of deionized water with stirring.

-

Once the acid solution has cooled, slowly add 25 g (0.25 mol) of chromium trioxide (CrO₃) in small portions with continuous stirring.

-

Continue stirring in the ice bath until all the CrO₃ has dissolved, yielding a clear orange-red solution.[1] Store the reagent capped and cool.

Oxidation Procedure

-

In a 500 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 5.71 g (0.05 mol) of hex-2-yne-1,6-diol in 100 mL of acetone.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

With vigorous stirring, add the prepared Jones reagent dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A precipitate of chromium salts will form.

-

Monitor the color of the solution. Add the Jones reagent until a faint orange color persists in the supernatant, indicating a slight excess of the oxidant. The bulk of the solution should appear greenish-brown.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

Work-up and Purification

-

Cool the reaction mixture back to 0-5 °C in an ice bath.

-

Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution turns uniformly green.[1][5]

-

Add 100 mL of water to dissolve the chromium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash them with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

Data Presentation

The following table summarizes the stoichiometry for the reaction and provides expected analytical data for the product.

| Compound | Structure | MW ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |

| Hex-2-yne-1,6-diol | C₆H₁₀O₂ | 114.14[8] | 0.050 | 1.0 | - |

| Chromium Trioxide (CrO₃) | CrO₃ | 99.99 | 0.067 | 1.34 | - |

| This compound | C₆H₆O₄ | 142.11 | 0.050 | 1.0 | 7.11 |

| Characterization Data | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 70-85% (Typical for Jones Oxidation) |

| Melting Point | ~179-182 °C (decomposition) (by analogy to acetylenedicarboxylic acid)[9] |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 2H, -COOH), 3.45 (s, 4H, -CH₂-C≡C-CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ ~172 (-COOH), 78 (-C≡C-), 35 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 2250 (w, C≡C), 1710 (s, C=O) |

Visualization of Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

References

- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Jones Reagent [organic-chemistry.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Hex-2-yne-1,6-diol | C6H10O2 | CID 15443631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Hex-2-ynedioic Acid as a Functional Monomer for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Hex-2-ynedioic acid as a novel monomer in the synthesis of functional polymers for biomedical applications. The protocols detailed below are hypothetical and intended to serve as a foundational guide for researchers exploring the development of new polymeric materials.

Introduction to this compound in Polymer Synthesis